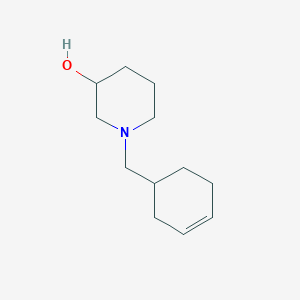![molecular formula C17H20ClN3O4 B5172417 ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5172417.png)
ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate, also known as CPP-115, is a synthetic compound that belongs to the class of pyrrolidine derivatives. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of GABA, a neurotransmitter that plays a critical role in the central nervous system.
Wirkmechanismus
Ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate works by inhibiting the enzyme GABA aminotransferase, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal activity and maintaining the balance between excitation and inhibition in the brain.
Biochemical and Physiological Effects
ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate has been shown to increase the levels of GABA in the brain, which can lead to a reduction in seizure activity and anxiety-like behavior. It has also been shown to have anti-addictive effects, possibly by reducing the reinforcing effects of drugs of abuse.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate is a potent and selective inhibitor of GABA aminotransferase, which makes it an ideal tool for studying the role of GABA in various neurological and psychiatric disorders. However, its use in lab experiments is limited by its high cost and potential toxicity.
Zukünftige Richtungen
For research may include the development of new analogs with improved pharmacological properties and the investigation of the potential therapeutic applications of ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate in other disorders such as schizophrenia and bipolar disorder.
In conclusion, ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate is a synthetic compound that has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders. Its mechanism of action involves the inhibition of GABA aminotransferase, which leads to an increase in the levels of GABA in the brain. While its use in lab experiments is limited by its high cost and potential toxicity, further research is needed to determine its safety and efficacy in clinical trials and to explore its potential therapeutic applications in other disorders.
Synthesemethoden
Ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate can be synthesized by the reaction of 4-chlorophenylacetic acid with ethyl 4-aminopiperazine-1-carboxylate in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate is then treated with 2,5-dioxopyrrolidin-1-yl)acetic acid to obtain ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as epilepsy, anxiety, depression, and addiction. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in seizure activity and anxiety-like behavior.
Eigenschaften
IUPAC Name |
ethyl 4-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4/c1-2-25-17(24)20-9-7-19(8-10-20)14-11-15(22)21(16(14)23)13-5-3-12(18)4-6-13/h3-6,14H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXNXPVWWNATCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{[(3,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5172336.png)

![N-ethyl-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B5172348.png)
![4-butoxy-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5172349.png)

![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5172361.png)
![5-(3-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5172369.png)

![7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5172399.png)
![4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5172413.png)
![N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5172415.png)
![3-(allylthio)-6-(2-propoxy-1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5172416.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5172428.png)
![1-cyclohexyl-2-(2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172432.png)